molecular formula C10H8INO2 B13730126 methyl 6-iodo-1H-indole-3-carboxylate

methyl 6-iodo-1H-indole-3-carboxylate

Cat. No.: B13730126
M. Wt: 301.08 g/mol
InChI Key: KHNWRQAUUHNANM-UHFFFAOYSA-N
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Description

Methyl 6-iodo-1H-indole-3-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-iodo-1H-indole-3-carboxylate typically involves the iodination of methyl indole-3-carboxylate. One common method is the electrophilic substitution reaction where iodine is introduced into the indole ring. This can be achieved using iodine and an oxidizing agent such as silver acetate in an organic solvent like acetic acid .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors for better control over reaction parameters .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-iodo-1H-indole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indoles, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Methyl 6-iodo-1H-indole-3-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex indole derivatives.

    Biology: Indole derivatives are studied for their potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Indole derivatives are used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 6-iodo-1H-indole-3-carboxylate is not well-defined. like other indole derivatives, it may interact with various molecular targets and pathways in biological systems. Indole derivatives are known to bind to multiple receptors and enzymes, influencing cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-hydroxy-1H-indole-3-carboxylate
  • Methyl 6-amino-1H-indole-3-carboxylate
  • Methyl 6-methoxy-1H-indole-3-carboxylate

Uniqueness

Methyl 6-iodo-1H-indole-3-carboxylate is unique due to the presence of the iodine atom, which can be a useful functional group for further chemical modifications. This makes it a valuable intermediate in the synthesis of more complex molecules and potential drug candidates .

Properties

Molecular Formula

C10H8INO2

Molecular Weight

301.08 g/mol

IUPAC Name

methyl 6-iodo-1H-indole-3-carboxylate

InChI

InChI=1S/C10H8INO2/c1-14-10(13)8-5-12-9-4-6(11)2-3-7(8)9/h2-5,12H,1H3

InChI Key

KHNWRQAUUHNANM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CNC2=C1C=CC(=C2)I

Origin of Product

United States

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